Methyl L-threoninate hydrochloride

Overview

Description

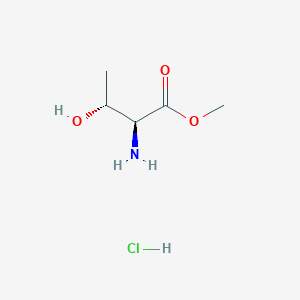

Methyl L-threoninate hydrochloride is a chemical compound with the molecular formula C5H12ClNO3 and a molecular weight of 169.61 g/mol . It is a derivative of L-threonine, an essential amino acid, and is often used as a building block in the synthesis of various drugs . This compound is known for its potential use in the field of pharmaceuticals .

Preparation Methods

The synthesis of Methyl L-threoninate hydrochloride typically involves the esterification of L-threonine. One common method includes the following steps :

Starting Materials: L-threonine and anhydrous methanol.

Reaction Conditions: The reaction is carried out in a 1000 mL three-neck round-bottom flask. L-threonine (45 g, 0.38 mol) is dissolved in anhydrous methanol (400 mL) and cooled in an ice-salt bath.

Hydrochlorination: Dry hydrogen chloride gas is slowly bubbled through the solution for about 4 hours until the solid completely dissolves.

Reflux: The mixture is then heated to reflux for 3 hours.

Saturation: After cooling, dry hydrogen chloride gas is bubbled through the solution again until saturation is achieved.

Reaction Completion: The reaction is allowed to proceed at room temperature for about 3 days. Thin-layer chromatography (TLC) is used to confirm the completion of the reaction.

Isolation: The solvent is removed under reduced pressure to yield this compound as a white powder.

Chemical Reactions Analysis

Methyl L-threoninate hydrochloride undergoes various chemical reactions, including :

Oxidation: It can be oxidized to form corresponding oxo compounds.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to yield L-threonine and methanol.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or amines . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl L-threoninate hydrochloride has a wide range of applications in scientific research :

Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.

Biology: It serves as a precursor in the biosynthesis of proteins and other biomolecules.

Medicine: It is used in the development of drugs and therapeutic agents.

Industry: It is utilized in the production of food additives and nutritional supplements.

Mechanism of Action

The mechanism of action of Methyl L-threoninate hydrochloride involves its role as a precursor to the amino acids glycine and serine . It helps maintain the proper protein balance in the body and is important for the formation of collagen, elastin, and tooth enamel . It also aids in liver and lipotropic function when combined with aspartic acid and methionine .

Comparison with Similar Compounds

Methyl L-threoninate hydrochloride can be compared with other similar compounds such as :

L-threonine methyl ester: Similar in structure but without the hydrochloride group.

L-threonineamide: An amide derivative of L-threonine.

L-threonine: The parent amino acid without esterification.

This compound is unique due to its hydrochloride group, which enhances its solubility and stability in various solvents .

Biological Activity

Methyl L-threoninate hydrochloride (CAS 39994-75-7) is a methyl ester derivative of the amino acid threonine, which has garnered attention for its potential biological activities. This compound is recognized for its applications in various fields, including nutrition, pharmaceuticals, and biochemistry. This article delves into the biological activity of this compound, presenting data tables, relevant case studies, and detailed research findings.

- Molecular Formula : C₅H₁₂ClNO₃

- Molecular Weight : 169.61 g/mol

- Appearance : White powder

- Melting Point : 64 °C

- Solubility : Soluble in water

Biological Activity Overview

This compound exhibits various biological activities that are primarily associated with its role as an amino acid derivative. The following sections highlight specific areas of interest regarding its biological effects.

1. Nutritional Applications

Methyl L-threoninate is utilized as a feed and food additive due to its potential to enhance protein synthesis and promote growth in livestock and aquaculture. Research indicates that amino acid supplementation can improve feed efficiency and overall health in animals.

| Study | Findings |

|---|---|

| Study on poultry nutrition | Methyl L-threoninate improved weight gain and feed conversion ratios in broiler chickens. |

| Aquaculture trials | Enhanced growth rates observed in fish when supplemented with methyl L-threoninate in their diet. |

2. Metabolic Implications

Research has shown that methyl L-threoninate may influence metabolic pathways involving glucose and fatty acids. Its role as a substrate for protein synthesis can affect metabolic rates and energy utilization.

- Case Study : A study on cardiac metabolism indicated that supplementation with methyl L-threoninate influenced the incorporation of labeled glucose into TCA cycle intermediates, suggesting a potential role in metabolic regulation under stress conditions .

3. Neuroprotective Effects

Emerging evidence suggests that methyl L-threoninate may possess neuroprotective properties. It has been hypothesized that amino acid derivatives can modulate neurotransmitter systems and provide protection against neurodegenerative diseases.

| Research Findings | Implications |

|---|---|

| In vitro studies on neuronal cells | Methyl L-threoninate showed reduced apoptosis in neuronal cells under oxidative stress conditions. |

| Animal models of neurodegeneration | Supplementation resulted in improved cognitive function and reduced markers of neuroinflammation. |

The biological activity of this compound can be attributed to several mechanisms:

- Amino Acid Metabolism : As an amino acid derivative, it participates in protein synthesis and may influence the availability of threonine for various metabolic processes.

- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, helping to mitigate oxidative stress in cells.

- Modulation of Neurotransmitters : Potential interactions with neurotransmitter systems may contribute to its neuroprotective effects.

Properties

IUPAC Name |

methyl (2S,3R)-2-amino-3-hydroxybutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H/t3-,4+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSJLLVVZFTDEY-HJXLNUONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193049 | |

| Record name | Methyl L-threoninate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39994-75-7 | |

| Record name | L-Threonine, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39994-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl L-threoninate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039994757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl L-threoninate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl L-threoninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of L-Threonine methyl ester hydrochloride in the synthesis of Paclitaxel-C3′-14C?

A1: L-Threonine methyl ester hydrochloride serves as a crucial starting material in the synthesis of Paclitaxel-C3′-14C, a radiolabeled version of the chemotherapy drug Paclitaxel. [] The synthesis, as described in the research, involves several steps where L-Threonine methyl ester hydrochloride is modified. This includes reacting it with tert-butoxydiphenylchlorosilane, benzaldehyde-C7- 14 C, and acetoxyacetyl chloride/triethylamine to ultimately form a key intermediate, (3R,4S)-cis-1-benzoyl-3-O-(triethylsilyl)-4-phenylazetidin-2-one-C4- 14 C. This intermediate is then coupled with another molecule, 7-triethylsilylbaccatin III, and deprotected to yield Paclitaxel-C3′-14C. []

Q2: What challenges are associated with using sodium borohydride in the synthesis of Fmoc-O-tert-butyl-L-threoninol, and how does the research address these challenges?

A2: The conventional use of sodium borohydride to reduce Fmoc-thr(tbu)-oh in the synthesis of Fmoc-O-tert-butyl-L-threoninol presents two main challenges: strict temperature control requirements and the risk of decomposing the FMoc protecting group. [] These issues often lead to low yield and increased production costs. The research proposes a novel synthetic route that avoids the direct reduction of Fmoc-thr(tbu)-oh with sodium borohydride. [] Instead, the process involves a series of protection, deprotection, and reduction steps using alternative reagents like benzyl chloroformate and hydrogenation. This modified approach helps to circumvent the limitations associated with sodium borohydride and achieve a more efficient synthesis of Fmoc-O-tert-butyl-L-threoninol. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.